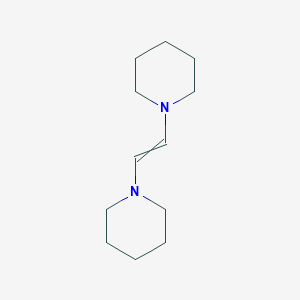
1,1'-(Ethene-1,2-diyl)dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethene-1,2-diyl)dipiperidine is an organic compound characterized by the presence of two piperidine rings connected via an ethene (ethylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethene-1,2-diyl)dipiperidine typically involves the reaction of piperidine with ethylene or its derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where piperidine is reacted with ethylene dibromide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 1,1’-(Ethene-1,2-diyl)dipiperidine may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Ethene-1,2-diyl)dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products Formed:
Oxidation: N-oxides of 1,1’-(Ethene-1,2-diyl)dipiperidine.
Reduction: Reduced piperidine derivatives.
Substitution: Functionalized piperidine derivatives with various substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It has been investigated for its potential as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting central nervous system disorders.
Industry: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(Ethene-1,2-diyl)dipiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as a modulator, influencing the activity of these receptors and altering neurotransmission pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
1,1’-(Ethene-1,2-diyl)dibenzene: Similar in structure but with benzene rings instead of piperidine rings.
1,1’-(Ethene-1,2-diyl)dipyridine: Contains pyridine rings instead of piperidine rings.
1,1’-(Ethene-1,2-diyl)diquinoline: Features quinoline rings instead of piperidine rings.
Uniqueness: 1,1’-(Ethene-1,2-diyl)dipiperidine is unique due to the presence of piperidine rings, which impart distinct chemical and biological properties. The flexibility and conformational adaptability of piperidine rings make this compound particularly interesting for various applications, distinguishing it from its aromatic counterparts.
Properties
CAS No. |
882-34-8 |
|---|---|
Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
1-(2-piperidin-1-ylethenyl)piperidine |
InChI |
InChI=1S/C12H22N2/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h11-12H,1-10H2 |
InChI Key |
KWLMEYGINFZGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C=CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















